molecular formula C21H14O B14414412 Benzo(a)pyrene-1-methanol CAS No. 86072-96-0

Benzo(a)pyrene-1-methanol

Cat. No.: B14414412
CAS No.: 86072-96-0
M. Wt: 282.3 g/mol
InChI Key: XQUJTLVBHGJCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(a)pyrene-1-methanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene-1-methanol typically involves the reduction, dehydration, and dehydrogenation of benzo(a)pyrene. One common method includes the use of aryl boroxime reagents, which facilitate the formation of the methanol derivative through a series of reduction and dehydration steps .

Industrial Production Methods

Industrial production of this compound is less common due to the compound’s specific applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up for industrial purposes, involving similar reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene-1-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound quinone derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol and dichloromethane .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different properties and applications.

Scientific Research Applications

Benzo(a)pyrene-1-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo(a)pyrene-1-methanol involves its interaction with cellular components, leading to the production of reactive oxygen species (ROS) and the induction of oxidative stress. This can result in DNA damage and the activation of various signaling pathways, including those involving the aryl hydrocarbon receptor (AhR). The compound’s effects are mediated through its metabolites, which can form adducts with DNA and other cellular macromolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo(a)pyrene-1-methanol include:

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo different chemical reactions and interact with biological molecules in distinct ways. Its methanol group provides additional sites for chemical modification, making it a valuable compound for research and industrial applications.

Properties

CAS No.

86072-96-0

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

benzo[a]pyren-1-ylmethanol

InChI

InChI=1S/C21H14O/c22-12-16-8-6-13-5-7-15-11-14-3-1-2-4-17(14)19-10-9-18(16)20(13)21(15)19/h1-11,22H,12H2

InChI Key

XQUJTLVBHGJCOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)CO)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.